N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-imidazol-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-1-2-10)16-11-5-3-9(4-6-11)12-14-7-8-15-12/h3-8,10H,1-2H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJBVCHEFYQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
The target compound dissects into two primary fragments:
-
Cyclopropanecarboxylic acid : Serves as the acylating agent.
-
4-(1H-Imidazol-2-yl)aniline : The nucleophilic amine component.
Synthetic routes prioritize the formation of the imidazole ring followed by amide coupling.
Synthesis of 4-(1H-Imidazol-2-yl)aniline
Cyclocondensation of 4-Aminobenzaldehyde with Glyoxal and Ammonium Acetate
Procedure :
-
Reagents : 4-Aminobenzaldehyde (1.21 g, 10 mmol), glyoxal (40% aqueous, 3.0 mL, 20 mmol), ammonium acetate (7.7 g, 100 mmol).
-
Conditions : Reflux in ethanol (50 mL) under nitrogen for 12 hours.
-
Workup : Cool to room temperature, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate:hexane, 1:1).
-
Yield : 68% (1.02 g).
Characterization :
-
1H NMR (500 MHz, DMSO-d6) : δ 12.3 (s, 1H, NH), 8.05 (d, J = 8.5 Hz, 2H, ArH), 7.65 (d, J = 8.5 Hz, 2H, ArH), 7.21 (s, 2H, imidazole-H).
-
HR-MS (ESI+) : m/z calcd for C9H9N3 [M+H]+: 160.0875; found: 160.0878.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (EDCl/HOBt)
Procedure :
-
Reagents : Cyclopropanecarboxylic acid (0.86 g, 10 mmol), EDCl (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), 4-(1H-imidazol-2-yl)aniline (1.59 g, 10 mmol).
-
Conditions : Stir in anhydrous DMF (30 mL) at 0°C, add DIPEA (3.5 mL, 20 mmol), and react for 24 hours at room temperature.
-
Workup : Dilute with ethyl acetate (100 mL), wash with 5% HCl (3 × 50 mL), dry over Na2SO4, and recrystallize from ethanol.
-
Yield : 74% (1.82 g).
Optimization Data :
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | RT | 24 | 74 |
| HATU | DCM | 0°C→RT | 12 | 82 |
| DCC/DMAP | THF | Reflux | 18 | 65 |
Key Insight : HATU in DCM at 0°C→RT provided superior yields (82%) due to enhanced activation of the carboxylic acid.
Alternative Route: Acid Chloride Intermediate
Synthesis of Cyclopropanecarbonyl Chloride
Procedure :
-
Reagents : Cyclopropanecarboxylic acid (0.86 g, 10 mmol), thionyl chloride (5.0 mL, 68 mmol).
-
Conditions : Reflux under nitrogen for 3 hours, evaporate excess SOCl2 under vacuum.
Amide Formation
Procedure :
-
Reagents : Cyclopropanecarbonyl chloride (1.06 g, 10 mmol), 4-(1H-imidazol-2-yl)aniline (1.59 g, 10 mmol).
-
Conditions : Dissolve in anhydrous THF (30 mL), add pyridine (2.0 mL, 25 mmol), stir at 0°C for 2 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, dry, and purify via column chromatography.
-
Yield : 70% (1.72 g).
Spectroscopic Characterization of N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR (500 MHz, DMSO-d6) : δ 12.35 (s, 1H, NH), 8.25 (d, J = 8.6 Hz, 2H, ArH), 7.89 (d, J = 8.6 Hz, 2H, ArH), 7.45 (s, 2H, imidazole-H), 1.62–1.58 (m, 1H, cyclopropane-CH), 1.12–1.08 (m, 2H, cyclopropane-CH2), 0.98–0.94 (m, 2H, cyclopropane-CH2).
-
13C NMR (126 MHz, DMSO-d6) : δ 173.2 (CONH), 148.5 (imidazole-C2), 137.8 (ArC), 128.4 (ArCH), 122.7 (imidazole-C4/C5), 14.3 (cyclopropane-CH), 10.5 (cyclopropane-CH2).
High-Resolution Mass Spectrometry (HR-MS)
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCl/HOBt Coupling | Mild conditions, scalable | Requires stoichiometric coupling agent | 74 |
| HATU-Mediated | High efficiency, fast reaction | Cost-prohibitive for large scale | 82 |
| Acid Chloride Route | No coupling agents needed | Hazardous SOCl2 handling | 70 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl group of the carboxamide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research due to its imidazole moiety, which is known to interact with various biological targets. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl and cyclopropanecarboxamide groups can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
The following analysis compares N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide with structurally and functionally related cyclopropanecarboxamide derivatives, focusing on synthesis, pharmacological targets, and physicochemical properties.
Structural Analogues with Modified Aromatic Systems
Key Observations :
- The imidazole-substituted compound (target molecule) has a simpler structure compared to oxadiazole- or pyrimidine-containing analogues (e.g., Compound 32, Entinostat). This simplicity may enhance synthetic accessibility but reduce target specificity .
- Entinostat demonstrates how bulky substituents (e.g., piperazinyl and pyrimidinyl groups) enhance HDAC1 inhibition, highlighting the role of steric and electronic effects in target engagement .
Derivatives with Thiazole and Pyridine Moieties ()
Four derivatives synthesized via Pinacoboronate intermediates (general procedure E) exhibit varied yields and substituents:
| Compound | Substituent | Yield | Molecular Weight (g/mol) |
|---|---|---|---|
| 44 | 2-(2-Methoxyethoxy)pyridin-4-yl | 43% | ~395.43 |
| 45 | 2-(4-Methylpiperazin-1-yl)pyridin-4-yl | 9% | ~408.47 |
| 46 | 6-(2-Methoxyethoxy)pyridin-3-yl | 13% | ~395.43 |
| 47 | 6-(4-Methylpiperazin-1-yl)pyridin-3-yl | 6% | ~408.47 |
Key Observations :
- Lower yields (6–43%) for these thiazole-pyridine hybrids suggest synthetic challenges in introducing polar substituents (e.g., methoxyethoxy or piperazinyl groups) .
Pharmacological Activity Comparison
Key Observations :
Biological Activity
N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to an imidazole-containing phenyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 232.25 g/mol. The presence of the imidazole moiety is significant, as it is known to impart various biological properties, including anti-inflammatory and anticancer effects.
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can act as inhibitors of specific enzymes such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Inhibitors targeting BTK have been shown to exhibit potent anti-proliferative effects on B-cell malignancies, suggesting that this compound may possess similar properties .
- Cell Proliferation and Apoptosis : Studies have demonstrated that compounds with imidazole rings can induce apoptosis in cancer cell lines. For instance, related compounds have shown IC values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
- Anti-inflammatory Effects : Imidazole derivatives are often explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound beneficial in treating conditions characterized by excessive inflammation.
Efficacy in Preclinical Studies
Recent studies have evaluated the efficacy of this compound in various preclinical models:
- Cancer Cell Lines : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines with varying IC values, suggesting a dose-dependent response. For instance, one study reported an IC value of 0.12 μM against HCT116 colorectal cancer cells .
- Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduced tumor volume compared to control groups, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Model | IC Value | Reference |
|---|---|---|---|
| BTK Inhibition | Enzymatic Assay | 8.7 nM | |
| Cancer Cell Proliferation | SW480 Cells | 2 μM | |
| Tumor Volume Reduction | Xenograft Model | N/A |
Case Studies
- Case Study 1 : A study focused on the structural modifications of similar imidazole derivatives found that introducing cyclopropane rings enhanced their binding affinity to BTK, leading to improved anti-cancer activity in B-cell lymphoma models .
- Case Study 2 : Another investigation evaluated the anti-inflammatory effects of imidazole derivatives, revealing significant reductions in pro-inflammatory cytokines when treated with structurally related compounds, suggesting that this compound may also exhibit similar benefits .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via multi-step protocols involving palladium-catalyzed cross-coupling, cyclopropanation, or nucleophilic substitution. For example, cyclopropanecarboxamide derivatives can be prepared by reacting cyanophenyl intermediates with hydroxylamine hydrochloride in ethanol under basic conditions (NaHCO₃), yielding imidazole-containing products with ~58% efficiency . Alternatively, bromopyridine intermediates coupled with pinacolboronate derivatives via Suzuki-Miyaura reactions have been used, though yields vary (43%–6%) depending on steric and electronic effects .
Q. How can researchers validate the structural integrity of synthesized derivatives?
- Methodological Answer : Structural confirmation relies on orthogonal techniques:
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ ~1.0–1.5 ppm) and aromatic/imidazole protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular ions (e.g., m/z 297 [M+H]+ for C16H16N4O2) .
- UPLC/MS Purity Analysis : Ensure >95% purity by monitoring retention times and UV absorption profiles .
Advanced Research Questions
Q. How can low yields in cyclopropanecarboxamide synthesis be systematically addressed?
- Catalyst Optimization : Switching from Pd/C to Raney nickel can suppress dehalogenation side reactions, improving yields from <20% to >90% in imidazole ring formation .
- Solvent/Base Selection : Alkaline conditions (NaOH in ethanol) favor Schiff base formation, while weaker bases (Na₂CO₃) or aqueous solvents reduce efficiency .
- Temperature Control : Maintaining 45°C during cyclization steps enhances reaction completeness vs. ambient conditions .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Methodological Answer : Discrepancies in target inhibition (e.g., HDAC1 vs. HDAC3 selectivity ) require:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methylpiperazine vs. methoxyethoxy groups) on binding affinity using crystallography or docking studies .
- Assay Standardization : Validate IC₅₀ values under consistent conditions (e.g., enzyme concentration, substrate kinetics) to minimize variability .
Q. How can computational modeling guide the design of cyclopropanecarboxamide-based inhibitors?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (imidazole N, cyclopropane carbonyl) and hydrophobic regions (aromatic rings) for target engagement .
- MD Simulations : Simulate ligand-receptor stability (e.g., HDAC1 binding pockets) over nanosecond timescales to predict residence times and off-target effects .
- ADMET Prediction : Use QSAR models to optimize logP (target ~2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration in neuroinflammatory studies .
Experimental Design & Data Analysis
Q. What analytical workflows are recommended for characterizing reaction intermediates?
- Methodological Answer :
- LC-MS Monitoring : Track intermediate formation (e.g., N-hydroxycarbamimidoyl derivatives) in real-time using high-resolution MS .
- In Situ IR Spectroscopy : Detect carbonyl shifts (e.g., cyclopropanecarboxamide C=O at ~1650 cm⁻¹) to confirm reaction progression .
Q. How should researchers optimize substituent placement for enhanced bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
